molecular formula C19H15ClN2O3 B12047912 N-(2-Chlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide

N-(2-Chlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide

Cat. No.: B12047912
M. Wt: 354.8 g/mol
InChI Key: BEZKMFCSJMFEJQ-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxy group, and a pyridoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzoyl chloride with 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Chlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-6-hydroxy-4-oxo-1,2-dihydroquinoline-5-carboxamide
  • N-(2-Chlorophenyl)-7-hydroxy-5-oxo-1,2-dihydroquinoline-6-carboxamide
  • N-(2-Chlorophenyl)-8-hydroxy-5-oxo-1,2-dihydroquinoline-6-carboxamide

Uniqueness

N-(2-Chlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is unique due to its specific structural features, such as the position of the hydroxy group and the presence of the pyridoquinoline core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H15ClN2O3

Molecular Weight

354.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C19H15ClN2O3/c20-13-8-1-2-9-14(13)21-18(24)15-17(23)12-7-3-5-11-6-4-10-22(16(11)12)19(15)25/h1-3,5,7-9,23H,4,6,10H2,(H,21,24)

InChI Key

BEZKMFCSJMFEJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC=CC=C4Cl)O

Origin of Product

United States

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